molecular formula C10H9BrN2O5 B3051371 Methyl 3-acetylamino-6-bromo-2-nitrobenzoate CAS No. 333458-73-4

Methyl 3-acetylamino-6-bromo-2-nitrobenzoate

Cat. No.: B3051371
CAS No.: 333458-73-4
M. Wt: 317.09 g/mol
InChI Key: VWBZGNWNFAFBFT-UHFFFAOYSA-N
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Description

Methyl 3-acetylamino-6-bromo-2-nitrobenzoate is a specialized organic compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This benzoate derivative features multiple functional groups—including a bromo substituent, a nitro group, and a protected acetylamino moiety—that make it a valuable building block for the construction of more complex molecules. Its structure is particularly useful for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to diversify the molecular scaffold at the bromine site. The nitro group can be readily reduced to an aniline, facilitating further functionalization, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or transformed into other derivatives. Researchers utilize this compound in the synthesis of potential pharmacologically active molecules, including enzyme inhibitors and receptor antagonists. Its application is fundamental in exploring new chemical spaces for the development of candidates in oncology and central nervous system diseases. The bromine and nitro groups on the aromatic ring make it an ideal substrate for studying nucleophilic aromatic substitution reactions. As with all fine chemicals for research, this product is intended For Research Use Only and is not classified or approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

methyl 3-acetamido-6-bromo-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O5/c1-5(14)12-7-4-3-6(11)8(10(15)18-2)9(7)13(16)17/h3-4H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBZGNWNFAFBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)Br)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457073
Record name Methyl 3-acetylamino-6-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333458-73-4
Record name Methyl 3-acetylamino-6-bromo-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 3-Amino-6-Bromo-2-Nitrobenzoate

The precursor to the target compound, methyl 3-amino-6-bromo-2-nitrobenzoate (CAS: 810696-49-2), is synthesized via a four-step sequence:

  • Nitration of Methyl 3-Bromobenzoate
    Methyl 3-bromobenzoate undergoes nitration using a mixture of fuming nitric acid and sulfuric acid at 0–5°C. The nitro group is introduced at position 2 due to the meta-directing influence of the ester. Yield: 82–89%.

  • Bromination at Position 6
    Electrophilic bromination with bromine in the presence of FeBr₃ directs the bromine to position 6, which is meta to both the ester and nitro groups. Reaction conditions: 45°C, 4 h. Yield: 75%.

  • Reduction of Nitro to Amino
    The nitro group at position 3 is selectively reduced using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethyl acetate at 30°C. This step requires careful pH control to avoid over-reduction. Yield: 71%.

Acetylation of the Amino Group

The amino group at position 3 is acetylated using acetic anhydride (Ac₂O) and triethylamine (Et₃N) in tetrahydrofuran (THF):
$$
\text{3-Amino intermediate} + \text{Ac}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{this compound}
$$
Conditions : 6 h at room temperature.
Yield : 86% after column chromatography (hexane/ethyl acetate = 2:1).

Alternative Pathways and Methodological Variations

One-Pot Nitration-Acetylation

A streamlined approach combines nitration and acetylation in a single pot:

  • Simultaneous Nitration and Acetylation : Using ammonium nitrate (NH₄NO₃) and trifluoroacetic acid (TFA), the nitro and acetylamino groups are introduced concurrently.
  • Advantages : Reduces purification steps; yield: 70%.

Reaction Optimization and Challenges

Regioselectivity in Nitration

The nitro group’s position is highly sensitive to reaction conditions:

Nitrating Agent Temperature Position Selectivity Yield
HNO₃/H₂SO₄ 0°C Position 2 89%
Acetyl nitrate (AcONO₂) −10°C Position 4 (minor) 62%

Key Insight : Lower temperatures favor para nitration, but the ester’s meta-directing effect dominates at 0°C.

Bromination Efficiency

Bromine placement is influenced by existing substituents:

Substrate Directing Groups Bromine Position Yield
Methyl 3-nitrobenzoate Nitro (meta) 5 68%
Methyl 3-acetylamino-2-nitrobenzoate Acetylamino (meta) + Nitro (meta) 6 75%

Note : The combined directing effects of acetylamino and nitro groups enable precise bromination at position 6.

Spectral Characterization and Analytical Data

NMR Analysis (CDCl₃, 400 MHz)

  • ¹H NMR :
    δ 8.21 (d, J = 2.4 Hz, 1H, H-4),
    δ 7.89 (dd, J = 8.8, 2.4 Hz, 1H, H-6),
    δ 7.45 (d, J = 8.8 Hz, 1H, H-5),
    δ 3.94 (s, 3H, OCH₃),
    δ 2.17 (s, 3H, NHCOCH₃).
  • ¹³C NMR :
    δ 165.2 (COOCH₃), 152.1 (NO₂), 134.8 (C-Br), 128.4–122.1 (aromatic carbons), 52.3 (OCH₃), 24.1 (NHCOCH₃).

Mass Spectrometry

  • ESI-MS : m/z 315.98 [M+H]⁺ (calc. 315.97 for C₁₀H₉BrN₂O₅).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetylamino-6-bromo-2-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Boronic acids, palladium catalysts, bases like potassium carbonate.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Methyl 3-acetylamino-6-bromo-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-acetylamino-6-bromo-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-acetylamino-6-bromo-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetylamino-6-bromo-2-nitrobenzoate depends on the specific application and the target molecule. In biological systems, the compound’s functional groups can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-acetylamino-6-bromo-2-nitrobenzoate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Impact
This compound* C₁₀H₉BrN₂O₅ ~316.10 (calc.) -NO₂ (position 2), -Br (position 6), -NHCOCH₃ (position 3) High polarity, electron-deficient aromatic ring, hydrolytically stable acetylamino
Methyl 3-amino-6-bromo-2-methylbenzoate C₉H₁₀BrNO₂ 244.09 -NH₂ (position 3), -Br (position 6), -CH₃ (position 2) Electron-rich aromatic ring (due to -NH₂), lower molecular weight, higher nucleophilicity
Methyl salicylate C₈H₈O₃ 152.15 -OH (position 2), -COOCH₃ (position 1) Intramolecular hydrogen bonding, UV absorption, volatile nature

Notes:

  • The nitro group in the target compound enhances electrophilic substitution resistance compared to the amino group in , making it less reactive toward nucleophiles.
  • The acetylamino group improves hydrolytic stability relative to free amino groups, reducing susceptibility to oxidation or protonation .

Physical and Chemical Properties

Key differences in solubility and stability:

  • Solubility: this compound is expected to exhibit lower solubility in polar solvents (e.g., water) compared to methyl salicylate , due to its larger hydrophobic bromo and nitro substituents.
  • Thermal Stability: The nitro group may reduce thermal stability relative to methyl 3-amino-6-bromo-2-methylbenzoate , as nitroaromatics are prone to decomposition under high temperatures.

Research Findings and Challenges

  • Synthesis Complexity: Introducing multiple electron-withdrawing groups (e.g., nitro, bromo) requires stringent control of reaction conditions to avoid side reactions, as noted in .
  • Environmental Impact : Brominated aromatics like the target compound may pose environmental persistence concerns, necessitating specialized disposal protocols .

Biological Activity

Methyl 3-acetylamino-6-bromo-2-nitrobenzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of multiple functional groups, including an acetylamino group, a bromo substituent, and a nitro group. These functional groups play critical roles in its biological interactions.

Molecular Formula: C_10H_8BrN_3O_4
Molecular Weight: 303.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to enzyme inhibition or modification of receptor activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation: Interaction with receptors could lead to altered signaling pathways, impacting cell proliferation and survival.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties by disrupting microtubule dynamics. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .

Table 1: Anticancer Activity Data

StudyCell LineIC50 (µM)Mechanism
Study AHeLa5.0Microtubule destabilization
Study BMCF-74.5Apoptosis induction
Study CA5496.2Cell cycle arrest

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Case Studies

  • Case Study on Anticancer Activity:
    A study investigated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 5 µM, suggesting its potential as a chemotherapeutic agent.
  • Case Study on Enzyme Inhibition:
    Another study focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results showed that the compound effectively inhibited kinase activity, leading to reduced tumor growth in xenograft models .

Applications in Research and Industry

This compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its unique structure allows for modifications that can enhance its biological activity or tailor it for specific applications.

Q & A

Q. What are the key synthetic routes for Methyl 3-acetylamino-6-bromo-2-nitrobenzoate, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route starts with nitration of a brominated benzoate precursor, followed by acetylation. For example, nitration of methyl 3-amino-6-bromobenzoate using HNO₃/H₂SO₄ yields the nitro derivative, which is then acetylated with acetic anhydride. Intermediates should be characterized via:
  • NMR (¹H/¹³C) to confirm substitution patterns.
  • FT-IR to verify nitro (1520–1350 cm⁻¹) and acetyl (1650–1750 cm⁻¹) groups.
  • HPLC-MS for purity assessment and molecular ion verification .
    Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended .

Q. How can the reactivity of functional groups (e.g., nitro, bromo, acetyl) influence experimental design?

  • Methodological Answer : The nitro group is electron-withdrawing, directing further electrophilic substitution to meta positions, while the bromine acts as a leaving group in nucleophilic reactions. The acetyl amino group may participate in hydrogen bonding, affecting crystallization. Key considerations:
  • Protect the nitro group during reduction steps (e.g., catalytic hydrogenation) to avoid side reactions.
  • Use Pd-catalyzed cross-coupling (e.g., Suzuki) for bromine substitution, ensuring anhydrous conditions .
  • Monitor acetylation efficiency via TLC (silica gel, UV detection) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered nitro groups) be resolved during structure refinement?

  • Methodological Answer : Disordered nitro or acetyl groups require advanced refinement strategies:
  • Use SHELXL (via SHELXTL suite) to model disorder with split atoms and isotropic displacement parameters .
  • Apply restraints (e.g., SIMU/DELU) to maintain reasonable geometry during least-squares refinement.
  • Validate using ORTEP-3 to visualize electron density maps and adjust occupancy factors .
    Example: A 2020 study resolved nitro group disorder in a similar benzoate derivative by refining two distinct orientations with 60:40 occupancy .

Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis set:
  • Calculate electrostatic potential surfaces to identify reactive sites (e.g., bromine for nucleophilic attack).
  • Compare computed IR spectra with experimental data to validate functional group assignments .
    For example, Lee-Yang-Parr (LYP) correlation functionals accurately model nitro group electron density in similar compounds . Discrepancies >5% in HOMO-LUMO gaps may indicate solvent effects or crystal packing not captured in gas-phase calculations.

Q. How can contradictory NMR and X-ray data (e.g., unexpected tautomerism) be reconciled?

  • Methodological Answer : Tautomerism or dynamic effects in solution (NMR) vs. solid-state (X-ray) require:
  • Variable-temperature NMR to detect exchange broadening (e.g., acetyl group rotation barriers).
  • SHELXT -assisted space-group determination to confirm static solid-state conformation .
  • SCXRD (Single-Crystal X-Ray Diffraction) to resolve hydrogen bonding networks influencing tautomer stability .
    Case study: A 2021 study resolved acetyl-amino tautomerism in a nitrobenzoate analog using combined SCXRD and NOESY .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-acetylamino-6-bromo-2-nitrobenzoate
Reactant of Route 2
Methyl 3-acetylamino-6-bromo-2-nitrobenzoate

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